molecular formula C9H16ClNO4S B2991984 8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide hydrochloride CAS No. 2137662-12-3

8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide hydrochloride

Cat. No. B2991984
CAS RN: 2137662-12-3
M. Wt: 269.74
InChI Key: JTERAVUOHBAIPL-UHFFFAOYSA-N
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Description

“8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide hydrochloride” is a chemical compound with the CAS Number: 2138413-61-1 . It has a molecular weight of 237.75 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO4S.ClH/c10-7-1-2-15(13,14)9(5-7)3-6(4-9)8(11)12;/h6-7H,1-5,10H2,(H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Spiroheterocyclic Compounds

A study by Al-Ahmadi and El-zohry (1995) focused on the synthesis of spiroheterocyclic compounds, including derivatives related to 1-oxa-4-thiaspiro[4.4] nonan-2-one and [4.5]decan-2-one, demonstrating their potential as antimicrobial agents. This research underlines the significance of such compounds in developing new pharmaceuticals with antimicrobial properties (Al-Ahmadi & El-zohry, 1995).

Development of Carborane Synthons

Wilson et al. (1992) have synthesized aminoalkyl-carboranes with potential applications in cancer treatment through boron neutron capture therapy (BNCT). This study highlights the versatility of spirocyclic compounds in therapeutic applications, particularly in targeted cancer therapies (Wilson et al., 1992).

Optical Resolution of Esters

Toda et al. (1991) explored the optical resolution of esters derived from amino and hydroxycarboxylic acids by complexation with optically active host compounds. This research emphasizes the importance of spirocyclic compounds in the stereoselective synthesis and resolution of chiral substances, crucial for pharmaceutical applications (Toda et al., 1991).

Anticancer and Antidiabetic Spirothiazolidines Analogs

Flefel et al. (2019) developed spirothiazolidines analogs, showing significant anticancer and antidiabetic activities. This study presents spirocyclic compounds as a promising scaffold for developing new therapeutic agents targeting cancer and diabetes (Flefel et al., 2019).

Removal of Water-soluble Carcinogenic Dyes

Akceylan et al. (2009) synthesized a calix[4]arene-based polymer for efficiently removing water-soluble carcinogenic direct azo dyes and aromatic amines from water, showcasing the environmental applications of spirocyclic and related compounds in water treatment and pollution control (Akceylan et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

8-amino-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S.ClH/c10-7-1-2-15(13,14)9(5-7)3-6(4-9)8(11)12;/h6-7H,1-5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTERAVUOHBAIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2(CC1N)CC(C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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